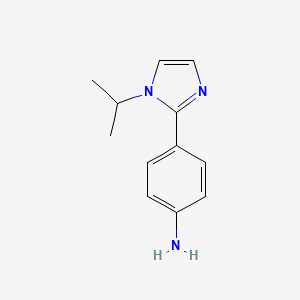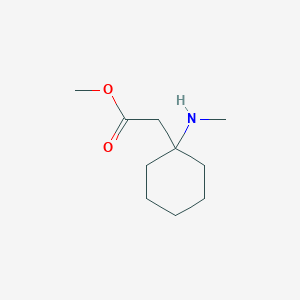
4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated using ethyl halides to introduce the ethyl group at the 2-position.
Amidation: The resulting compound undergoes amidation with butanoyl chloride to form the butanamide chain.
Introduction of the Ethylamino Group: Finally, the ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the butanamide chain, resulting in the formation of amines or alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated imidazole derivatives.
科学研究应用
4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the ethylamino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(1H-Imidazol-1-yl)butanamide: Lacks the ethyl groups, resulting in different chemical properties.
2-(Ethylamino)-4-(1H-imidazol-1-yl)butanoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide is unique due to the presence of both ethyl groups and the butanamide chain, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
2-(ethylamino)-4-(2-ethylimidazol-1-yl)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-3-10-14-6-8-15(10)7-5-9(11(12)16)13-4-2/h6,8-9,13H,3-5,7H2,1-2H3,(H2,12,16) |
InChI 键 |
PBRSWBKSSQPTNA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=CN1CCC(C(=O)N)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


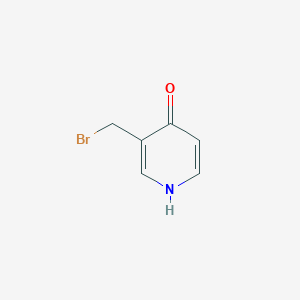

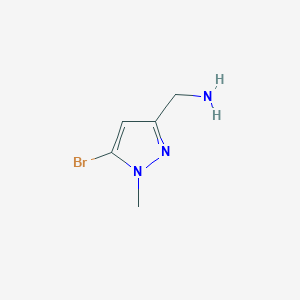
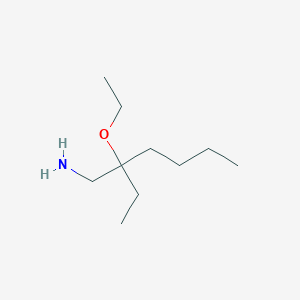

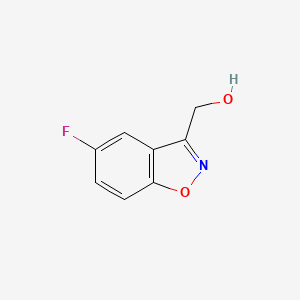
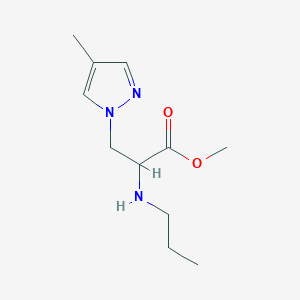
![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
